Product packaging for L-Isoleucyl-L-tyrosine(Cat. No.:CAS No. 38579-21-4)

L-Isoleucyl-L-tyrosine

Cat. No.: B2660676
CAS No.: 38579-21-4
M. Wt: 294.351
InChI Key: MUFXDFWAJSPHIQ-XDTLVQLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Dipeptides within Biological Systems

Dipeptides, the simplest form of peptides, consist of two amino acids linked by a single peptide bond. numberanalytics.comtaylorandfrancis.com This bond is formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. numberanalytics.comtaylorandfrancis.com Despite their simple structure, dipeptides are not merely intermediates in protein digestion and synthesis; they exhibit a wide range of biological activities and are integral to numerous physiological processes. numberanalytics.combachem.com

The functions of dipeptides are diverse. Some act as neurotransmitters or neuromodulators, while others possess antioxidant properties. numberanalytics.com They can also be involved in cell signaling pathways and play a role in nutrient absorption. numberanalytics.comdergipark.org.tr The specific biological activity of a dipeptide is determined by the properties of its constituent amino acids and their sequence. nih.gov For instance, dipeptides containing amino acids like tyrosine are noted for their potent antioxidant activity. nih.govjst.go.jpscispace.com The stereochemistry of the amino acids, specifically the prevalence of the L-configuration, is often crucial for their biological recognition and activity, as many enzymes and receptors are stereospecific. numberanalytics.com

Academic Significance of L-Isoleucyl-L-tyrosine as a Model Dipeptide

This compound, a dipeptide composed of L-isoleucine and L-tyrosine, serves as a valuable model compound in biochemical research. hmdb.ca Its structure, which combines a branched-chain aliphatic amino acid (isoleucine) with an aromatic amino acid (tyrosine), allows researchers to investigate how different amino acid side chains influence peptide conformation, interactions, and biological function. mdpi.com

Research utilizing this compound and related peptides often focuses on understanding the fundamental principles of peptide and protein science. For example, studies on such model dipeptides contribute to a deeper understanding of protein structure and the forces that govern protein folding. taylorandfrancis.com The analysis of simple dipeptides helps in elucidating the conformational preferences of amino acid residues, which is foundational to predicting the three-dimensional structure of larger, more complex proteins. pnas.org

Furthermore, this compound is employed in studies related to peptide synthesis and metabolism. hmdb.ca It can be used to explore the enzymatic processes involved in peptide bond formation and cleavage. smolecule.com Research on the stability of dipeptides like this compound in different biological environments, such as in the presence of digestive enzymes, provides insights into their bioavailability and potential physiological effects. nih.govcambridge.org

Historical Development of Research on this compound and Related Peptides

The study of peptides dates back to the early 20th century, with Emil Fischer's pioneering work on the synthesis of dipeptides, which was crucial in establishing the peptide bond theory of protein structure. numberanalytics.com Initially, dipeptides were often considered mere degradation products or artifacts of protein analysis. nih.gov However, over time, their distinct biological roles became increasingly apparent.

The classification of essential and nonessential amino acids in the early 1900s, and later refined by studies in the mid-20th century, laid the groundwork for understanding the nutritional and physiological importance of individual amino acids like isoleucine and tyrosine. nih.gov This knowledge spurred further investigation into how these amino acids function when incorporated into peptides.

Early research on peptide structure, such as the development of the Ramachandran plot, utilized simple dipeptide models to understand the allowable conformations of amino acids within a polypeptide chain. pnas.org While not specifically focused on this compound, this foundational work enabled the detailed structural analysis of all peptides. More recent research has focused on the specific biological activities of various dipeptides, including their roles in cellular signaling, as antioxidants, and their potential as therapeutic agents. nih.govnovapublishers.com The investigation of peptides containing isoleucine and tyrosine has been part of this broader effort to understand the structure-function relationships of bioactive peptides. nih.govcambridge.orgacs.org

Data Tables

Table 1: Properties of this compound

Property Value Source
Molecular Formula C15H22N2O4 hmdb.ca
Average Molecular Weight 294.3462 g/mol hmdb.ca
Monoisotopic Molecular Weight 294.157957202 Da hmdb.ca
IUPAC Name 2-(2-amino-3-methylpentanamido)-3-(4-hydroxyphenyl)propanoic acid hmdb.ca

Table 2: Constituent Amino Acids

Amino Acid Type Key Feature
L-Isoleucine Essential, Branched-Chain Hydrophobic side chain

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Isoleucine
Tyrosine
Glycine
Alanine
Proline
Arginine
Serine
Aspartic acid
Glutamine
Lysine
Asparagine
Leucine
Threonine
Valine
Phenylalanine
Tryptophan
Cysteine
Methionine
Histidine
Glutamic acid
Selenocysteine
Pyrrolysine
Carnosine
Anserine
Balenine
Glycylglycine
Ac-Asp-Glu-OH
H-γ-D-Glu-Gly-OH
Diprotin A (H-Ile-Pro-Ile-OH)
Diprotin B (H-Val-Pro-Leu-OH)
TRH (Pyr-His-Pro-NH₂)
MIF-I (H-Pro-Leu-Gly-NH₂)
Bursin (H-Lys-His-Gly-NH₂)
Aspartame
Glutathione
L-Alanyl-L-Threonine
Val-Ile-Tyr
L-phenylalanalyl-L-glycine
L-leucyl-L-glycine
L-glycyl-L-leucine
L-isoleucyl-L-glycine
L-valyl-L-phenylalanine
L-phenylalanyl-L-tyrosine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O4 B2660676 L-Isoleucyl-L-tyrosine CAS No. 38579-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-9(2)13(16)14(19)17-12(15(20)21)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFXDFWAJSPHIQ-XDTLVQLUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization of L Isoleucyl L Tyrosine

Chemical Synthesis Approaches for L-Isoleucyl-L-tyrosine and its Analogues

The formation of the peptide bond between L-isoleucine and L-tyrosine requires strategic chemical methodologies to ensure regioselectivity and stereochemical integrity. The primary approaches for synthesizing this dipeptide and its analogues are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) is a widely utilized method for creating peptides by sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. This technique simplifies the purification process as excess reagents and byproducts can be washed away while the desired peptide remains anchored to the support.

The synthesis of this compound via SPPS would typically commence with the C-terminal amino acid, L-tyrosine, being attached to a suitable resin. The hydroxyl group of the tyrosine side chain and its α-amino group must be protected with appropriate protecting groups to prevent unwanted side reactions. The α-amino protecting group, often a fluorenylmethyloxycarbonyl (Fmoc) group, is then removed (deprotected) to allow for the coupling of the next amino acid.

The subsequent L-isoleucine, with its α-amino group also protected, is then activated and coupled to the deprotected amino group of the resin-bound L-tyrosine. This cycle of deprotection and coupling is repeated for each amino acid in the desired sequence. Once the synthesis of the dipeptide is complete, it is cleaved from the resin, and all protecting groups are removed to yield the final this compound product.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis involves the coupling of amino acids in a homogenous solution. While this method can be more labor-intensive for longer peptides due to the need for purification after each step, it remains a viable and sometimes preferred method for the synthesis of short peptides like this compound.

In a typical solution-phase synthesis of this dipeptide, the carboxyl group of L-isoleucine and the amino group of L-tyrosine are protected. The unprotected carboxyl group of L-isoleucine is then activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the peptide bond with the unprotected amino group of L-tyrosine. Following the coupling reaction, the protecting groups are removed to yield the final dipeptide. Purification of the product is typically achieved through techniques like crystallization or chromatography.

Synthesis of Modified this compound Derivatives for Research Applications

The synthesis of modified this compound derivatives is crucial for various research applications, including structure-activity relationship studies and the development of new bioactive molecules. Modifications can be introduced at the N-terminus, the C-terminus, or the side chains of the constituent amino acids.

For instance, the phenolic hydroxyl group of the L-tyrosine residue can be a target for modification. It can be alkylated or acylated to explore the impact of these changes on the dipeptide's properties. google.com Similarly, the amino and carboxyl groups of the dipeptide can be functionalized. For example, the synthesis of Tyr-Tyr dipeptides has been achieved through sonochemistry, followed by functionalization using Suzuki-Miyaura and Sonogashira cross-coupling reactions to create a library of derivatives. kaist.ac.kr This approach could be adapted for the synthesis of modified this compound derivatives.

Chemo-Enzymatic and Biotechnological Routes for Constituent Amino Acid Production Relevant to Dipeptide Synthesis

The efficient production of the constituent amino acids, L-isoleucine and L-tyrosine, is a critical prerequisite for the synthesis of the dipeptide. Chemo-enzymatic and biotechnological methods offer sustainable and stereospecific routes for the large-scale production of these amino acids.

Engineered Microbial Systems for L-Tyrosine Production

Metabolic engineering of microorganisms, particularly Escherichia coli, has been extensively explored for the overproduction of L-tyrosine. These strategies involve the genetic modification of the microbial host to enhance the carbon flow towards the L-tyrosine biosynthesis pathway and to overcome the native regulatory mechanisms that limit its production.

Key genetic modifications often include the overexpression of feedback-resistant versions of key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and chorismate mutase/prephenate dehydrogenase (encoded by tyrA). nih.govasm.org Additionally, knocking out genes that regulate or consume L-tyrosine, such as the tyrosine repressor (tyrR) and tyrosine-specific transporters, can further increase its accumulation. nih.govasm.org

For example, one engineered E. coli strain, BTY2.13, which overexpressed feedback-resistant aroG, aroL, and tyrC from Zymomonas mobilis, and had the tyrosine-specific transporter (tyrP) knocked out, was able to produce 43.14 g/L of L-tyrosine in a fed-batch fermentation. nih.govasm.org Another study demonstrated that optimizing plasmid copy numbers, promoter strengths, and gene codon usage in a modular pathway design led to the production of over 2 g/L of L-tyrosine in shake flask cultures. nih.gov

Table 1: Examples of Engineered E. coli Strains for L-Tyrosine Production
StrainKey Genetic ModificationsL-Tyrosine Titer (g/L)Reference
BTY2.13Overexpression of aroGfbr, aroL, tyrC; Knockout of tyrP43.14 nih.govasm.org
Engineered Strain FOptimized shikimate and L-tyrosine modules on plasmids>2 nih.gov
Strain with TyrC and PheACMExpression of feedback-insensitive TyrC and CM-PheA3

Enzymatic Catalysis in L-Tyrosine Biosynthesis

The biosynthesis of L-tyrosine involves a series of enzymatic reactions that convert central metabolites into this aromatic amino acid. The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form DAHP, a reaction catalyzed by DAHP synthase. nih.gov A series of enzymatic steps then lead to the branch-point intermediate, chorismate.

From chorismate, the bifunctional enzyme chorismate mutase/prephenate dehydrogenase (TyrA) catalyzes the conversion to 4-hydroxyphenylpyruvate, which is then transaminated to L-tyrosine. Understanding and manipulating these enzymatic steps are key to enhancing L-tyrosine production in microbial systems. For instance, the use of a feedback-insensitive cyclohexadienyl dehydrogenase (TyrC) from Zymomonas mobilis has been shown to improve L-tyrosine yields.

Enzymatic Processing and Metabolic Dynamics of L Isoleucyl L Tyrosine

Hydrolysis of L-Isoleucyl-L-tyrosine by Peptidases

The cleavage of the peptide bond between isoleucine and tyrosine is a fundamental process in the breakdown of this compound. This hydrolysis is carried out by a class of enzymes known as peptidases.

Identification and Characterization of Enzymes Cleaving the Isoleucyl-Tyrosine Bond

The peptide bond in this compound can be cleaved by several types of exopeptidases, which act at the ends of a peptide chain. The specific enzymes that hydrolyze this dipeptide are determined by the amino acid residues it contains.

Aminopeptidases: These enzymes cleave the N-terminal amino acid. An aminopeptidase (B13392206) would release L-isoleucine, followed by L-tyrosine. The specificity of these enzymes often depends on their preference for particular N-terminal residues.

Dipeptidyl Peptidases (DPPs): These enzymes cleave off dipeptides from the N-terminus. Dipeptidyl peptidase 7 (DPP7), for instance, shows a preference for hydrophobic residues in the P1 position (the second amino acid from the end), which in this case is isoleucine. nih.gov

Carboxypeptidases: These enzymes act on the C-terminal end of a peptide. Carboxypeptidase A (CPA), for example, preferentially cleaves C-terminal amino acids that have aromatic or bulky aliphatic side chains, such as tyrosine. nih.govnih.gov Therefore, CPA would be a candidate for hydrolyzing this compound to release L-tyrosine first.

Dipeptidases: These enzymes specialize in hydrolyzing dipeptides into their constituent amino acids.

The specific cellular location and physiological conditions often dictate which of these enzymes is primarily responsible for the hydrolysis of this compound.

Substrate Specificity Profiling of this compound with Diverse Peptidases

The efficiency with which a peptidase cleaves this compound is determined by the enzyme's substrate specificity. This specificity arises from the structural fit between the dipeptide and the enzyme's active site.

For enzymes like Dipeptidyl Peptidase 7 (DPP7) , which prefers hydrophobic P1 residues, the isoleucine at this position in this compound would make it a suitable substrate. nih.gov Similarly, for Carboxypeptidase A , the C-terminal tyrosine residue, with its bulky aromatic side chain, fits well into the enzyme's hydrophobic binding pocket, making the dipeptide a likely target for cleavage. nih.govlibretexts.org

Kinetic Analysis of this compound Enzymatic Hydrolysis

The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which involves two key parameters: the Michaelis constant (Km) and the catalytic constant (kcat).

Km (Michaelis Constant): This represents the concentration of the substrate at which the reaction rate is half of its maximum. It is an inverse measure of the affinity between the enzyme and its substrate. A low Km value indicates a high affinity.

kcat (Catalytic Constant): Also known as the turnover number, this represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.

Metabolic Fate of this compound in Model Biological Systems

Once generated, this compound can serve as an intermediate in metabolic processes, primarily related to protein turnover and cellular nutrition.

Role as an Intermediate in Protein Turnover and Catabolism in Vitro

Protein turnover is a continuous process in which cellular proteins are degraded and resynthesized. During protein catabolism, large proteins are broken down into smaller peptides and eventually into free amino acids by proteases and peptidases. Dipeptides such as this compound are natural intermediates in this degradative pathway.

Advanced techniques like mass spectrometry are used to analyze the complex mixture of peptides generated during protein degradation (the "degradome"). nih.gov While this compound is an expected product from the breakdown of proteins containing this sequence, its transient nature makes direct detection and quantification challenging. It is rapidly further hydrolyzed into its constituent amino acids, L-isoleucine and L-tyrosine, which can then be reused for new protein synthesis or enter other metabolic pathways.

Cellular Uptake and Transport Mechanisms of the Dipeptide

For the amino acids in this compound to be utilized by cells, the dipeptide must first be transported across the cell membrane. The primary mechanism for the uptake of di- and tripeptides in mammals is through the action of proton-coupled oligopeptide transporters (POTs), mainly PEPT1 and PEPT2. nih.govnih.gov

PEPT1: This is a high-capacity, low-affinity transporter found predominantly in the small intestine, where it plays a major role in absorbing dietary peptides. solvobiotech.com

PEPT2: This is a low-capacity, high-affinity transporter found in various tissues, including the kidneys (for reabsorption of peptides from filtrate) and the brain. mdpi.com

These transporters are known for their broad substrate specificity, capable of transporting thousands of different di- and tripeptides. mdpi.com this compound, being a dipeptide composed of standard L-amino acids, is a presumptive substrate for both PEPT1 and PEPT2. Once inside the cell, it is quickly broken down by cytosolic peptidases into L-isoleucine and L-tyrosine, maintaining a low intracellular dipeptide concentration and ensuring a continuous gradient for uptake.

Downstream Metabolic Pathways of L-Isoleucine and L-Tyrosine Residues Following Dipeptide Cleavage

Upon enzymatic cleavage of the dipeptide this compound, the constituent amino acids, L-isoleucine and L-tyrosine, are released into the cellular environment. Here, they enter their respective catabolic pathways, which ultimately convert their carbon skeletons into key metabolic intermediates. These pathways are crucial for both energy production and the synthesis of a variety of essential biomolecules.

Metabolic Fate of L-Isoleucine

L-isoleucine is classified as both a glucogenic and a ketogenic amino acid, as its degradation yields intermediates that can be used for both glucose and ketone body synthesis. researchgate.netwikipedia.org The catabolism of L-isoleucine occurs primarily in the mitochondria of extrahepatic tissues and involves a series of enzymatic reactions. nih.gov

The initial steps are shared with other branched-chain amino acids (BCAAs) and begin with a transamination reaction, followed by oxidative decarboxylation. qiagen.comyoutube.com The pathway then proceeds through a series of reactions analogous to β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA. qiagen.comresearchgate.net Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle. researchgate.netnih.govusmlestrike.com

The detailed enzymatic steps in the catabolism of L-isoleucine are outlined in the table below.

Table 1: Enzymatic Pathway of L-Isoleucine Catabolism
StepSubstrateEnzymeProduct
1L-IsoleucineBranched-chain amino acid aminotransferase (BCAT)(S)-3-methyl-2-oxopentanoate
2(S)-3-methyl-2-oxopentanoateBranched-chain α-keto acid dehydrogenase complex (BCKDH)(S)-2-methylbutanoyl-CoA
3(S)-2-methylbutanoyl-CoAShort/branched-chain acyl-CoA dehydrogenase (SBCAD)Tiglyl-CoA
4Tiglyl-CoAEnoyl-CoA hydratase(2S,3R)-3-hydroxy-2-methylbutanoyl-CoA
5(2S,3R)-3-hydroxy-2-methylbutanoyl-CoA3-hydroxy-2-methylbutyryl-CoA dehydrogenase2-methylacetoacetyl-CoA
62-methylacetoacetyl-CoAAcetyl-CoA C-acyltransferaseAcetyl-CoA and Propionyl-CoA

The propionyl-CoA generated from isoleucine catabolism is further metabolized to succinyl-CoA through a three-step pathway. libretexts.org This conversion is catalyzed by propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. nih.govlibretexts.org Succinyl-CoA can then enter the citric acid cycle for energy production or be converted to oxaloacetate for gluconeogenesis. researchgate.net Acetyl-CoA can also enter the citric acid cycle or be used for the synthesis of ketone bodies or fatty acids. researchgate.netwikipedia.org

Metabolic Fate of L-Tyrosine

L-tyrosine is a non-essential amino acid that serves as a precursor for several critical biological molecules, including neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin. nih.govwikipedia.org The catabolism of L-tyrosine ultimately leads to the formation of fumarate (B1241708) and acetoacetate. nih.govwikipedia.org

The degradation pathway begins with a transamination reaction, followed by a series of enzymatic steps that involve the cleavage of the aromatic ring. nih.govwikipedia.org

The key enzymatic reactions in the catabolism of L-tyrosine are summarized in the table below.

Table 2: Enzymatic Pathway of L-Tyrosine Catabolism
StepSubstrateEnzymeProduct
1L-TyrosineTyrosine aminotransferase (TAT)4-hydroxyphenylpyruvate
24-hydroxyphenylpyruvate4-hydroxyphenylpyruvate dioxygenase (HPD)Homogentisate
3HomogentisateHomogentisate 1,2-dioxygenase (HGD)Maleylacetoacetate
4MaleylacetoacetateMaleylacetoacetate isomerase (GSTZ1)Fumarylacetoacetate
5FumarylacetoacetateFumarylacetoacetate hydrolase (FAH)Fumarate and Acetoacetate

The end products of tyrosine catabolism, fumarate and acetoacetate, have distinct metabolic fates. Fumarate is an intermediate of the citric acid cycle and can be used for energy production. omicsonline.org Acetoacetate is a ketone body that can be converted to acetyl-CoA and subsequently enter the citric acid cycle or be used for fatty acid synthesis. nih.govomicsonline.org

Investigation of Biological Roles and Molecular Mechanisms of L Isoleucyl L Tyrosine

Modulation of Specific Enzyme Activities by L-Isoleucyl-L-tyrosine

While specific studies on the modulation of enzyme activities by this compound are not extensively documented, the broader class of dipeptides has been shown to influence enzymatic processes. For instance, certain dipeptides have been found to inhibit the activity of glycolytic enzymes. Furthermore, the L-tyrosine component of the dipeptide is a substrate for the enzyme tyrosinase, which is involved in melanin synthesis. mdpi.comresearchgate.net L-tyrosine itself can stimulate the induction of tyrosinase activity. nih.gov This suggests that this compound could potentially interact with and modulate the activity of enzymes such as tyrosinase, although the precise nature of this interaction would require further investigation.

Additionally, research on other tyrosine-containing dipeptides has revealed interactions with various enzymes. For example, the dipeptide Met-Tyr has been shown to diminish free radical formation in human endothelial cells by inducing heme oxygenase-1 and ferritin. jst.go.jp This highlights the potential for dipeptides with a tyrosine moiety to exert antioxidant effects through enzymatic regulation.

Potential Enzyme Interactions of Tyrosine-Containing Dipeptides

Dipeptide/Amino AcidEnzymeEffectReference
L-TyrosineTyrosinaseSubstrate, stimulates induction of activity mdpi.comresearchgate.netnih.gov
Met-TyrHeme oxygenase-1, FerritinInduction, leading to antioxidant effects jst.go.jp

Potential as a Signaling Molecule or Precursor in Cellular Pathways

Dipeptides are emerging as important signaling molecules in various biological systems. For example, cyclic dipeptides have been identified as autoinducers in bacterial quorum sensing systems. mdpi.com In plants, proteogenic dipeptides are involved in metabolic signaling, with their levels fluctuating in response to environmental cues such as light-dark cycles. nih.govfrontiersin.org These findings suggest that this compound could potentially function as a signaling molecule, possibly involved in intercellular communication or metabolic regulation.

The L-tyrosine component of the dipeptide is a well-known precursor for the synthesis of several key signaling molecules in mammals, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones. examine.com The synthesis of these molecules is tightly regulated, and the availability of L-tyrosine can be a rate-limiting factor. Therefore, this compound could serve as a source of L-tyrosine for these biosynthetic pathways, thereby influencing a wide range of physiological processes, from stress response to metabolic rate.

Furthermore, tyrosine phosphorylation is a critical mechanism in cellular signaling. Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, autophosphorylate tyrosine residues in their cytoplasmic domains. nih.govyale.edunih.govnih.gov This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, differentiation, and survival. nih.govnih.govyoutube.com While this compound is not directly involved in this phosphorylation process, the presence of the tyrosine moiety underscores the central role of this amino acid in cellular signaling.

Interactions of this compound with Receptor Systems

The interaction of dipeptides with receptor systems is an area of active research. Studies have shown that dipeptides can bind to specific receptors and elicit cellular responses. For instance, the dipeptide Gly-Sar has been shown to activate the calcium-sensing receptor (CaSR) in intestinal cells, leading to an increase in cytosolic calcium levels. nih.gov This suggests that dipeptides can act as signaling ligands for certain receptors.

Moreover, the recognition of peptides by G-protein coupled receptors (GPCRs) is a fundamental process in cell signaling. nih.gov While the specific interaction of this compound with GPCRs has not been characterized, it is plausible that it could bind to certain peptide-recognizing GPCRs. The tyrosine residue, with its aromatic ring, can participate in various non-covalent interactions that are important for ligand-receptor binding. Evidence suggests that a tyrosine residue is located at or near the ligand-binding site of both beta 1- and beta 2-adrenergic receptors. nih.gov

Research into synthetic receptors has also demonstrated the potential for selective dipeptide binding. A polyaromatic receptor has been designed to selectively bind a phenylalanine dipeptide in water through a combination of CH−π and hydrogen-bonding interactions. acs.org This highlights the chemical features of dipeptides that can be recognized by receptor-like molecules.

Examples of Dipeptide-Receptor Interactions

Dipeptide/Amino AcidReceptor SystemInteraction/EffectReference
Gly-SarCalcium-sensing receptor (CaSR)Activation and increase in cytosolic calcium nih.gov
TyrosineBeta-adrenergic receptorsLocated at or near the ligand binding site nih.gov
Phenylalanine dipeptideSynthetic polyaromatic receptorSelective binding via CH−π and hydrogen-bonding acs.org

Contributions of the L-Tyrosine Moiety to Peptide Structure and Recognition in Biological Contexts

The L-tyrosine moiety makes significant contributions to the structure and recognition of peptides in biological systems. Its phenolic side chain is both polar, due to the hydroxyl group, and aromatic, which allows it to participate in a variety of interactions.

The hydroxyl group of tyrosine can act as both a hydrogen bond donor and acceptor, which is crucial for the formation of stable protein structures and for interactions with other molecules. This hydroxyl group is also the site of phosphorylation by tyrosine kinases, a key post-translational modification in signal transduction. nih.govnih.gov

The aromatic ring of tyrosine contributes to the hydrophobic core of proteins and can engage in π-π stacking and cation-π interactions. These interactions are vital for molecular recognition, such as the binding of ligands to receptors and the interaction between proteins. The physicochemical properties of tyrosine make it particularly effective in mediating molecular recognition, and it is often found at the binding interfaces of proteins.

Advanced Analytical Methodologies for L Isoleucyl L Tyrosine Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical assessment of dipeptides like L-Isoleucyl-L-tyrosine. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of technique is dictated by the physicochemical properties of the analyte and the objectives of the analysis, such as purity assessment or quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of dipeptides due to its high resolution and sensitivity. The development of a robust HPLC method is a systematic process involving several key stages, including method scouting, optimization, and validation thermofisher.com.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation biosynth.com. In this technique, a non-polar stationary phase, typically a C18 silica-based column, is used with a polar mobile phase. The separation of this compound is achieved by manipulating its retention on the column through a gradient elution, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased nih.gov. Additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape and resolution by acting as ion-pairing agents.

Method development involves the careful selection of columns and mobile phase conditions to achieve the desired separation thermofisher.com. Validation is then performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose nih.gov. Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) nih.gov. For instance, a study on underivatized amino acids achieved good separation on a C18 column with a phosphate buffer and acetonitrile gradient, with detection at 225 nm nih.gov. The method was validated over a specific concentration range and showed excellent mean recoveries and low relative standard deviation (RSD), indicating high precision and accuracy nih.gov.

Table 1: Typical HPLC Method Parameters for Dipeptide and Amino Acid Analysis This table is interactive. You can sort and filter the data.

Parameter Typical Condition Purpose Reference
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) Provides non-polar stationary phase for separation based on hydrophobicity. biosynth.comnih.gov
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid Aqueous component of the mobile phase; acid improves peak shape. nih.gov
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid Organic modifier; gradient elution changes its concentration to elute analytes. nih.gov
Flow Rate 1.0 mL/min Controls the speed of the mobile phase through the column. nih.gov
Detection UV Absorbance at 210-225 nm Peptides and amino acids absorb UV light at these wavelengths. nih.gov
Column Temperature 25 °C (Room Temperature) Maintained for consistent and reproducible retention times. nih.gov
Injection Volume 10 µL The amount of sample introduced onto the column. nih.gov

Gas Chromatography (GC) Applications in Dipeptide Analysis

Gas Chromatography (GC) is another powerful separation technique, but its direct application for analyzing intact dipeptides like this compound is limited. This limitation arises from the low volatility and thermal instability of dipeptides, which are non-volatile zwitterionic molecules at typical GC operating temperatures.

To overcome this, derivatization is a necessary prerequisite for GC analysis of dipeptides. This chemical modification process converts the non-volatile analytes into volatile and thermally stable derivatives. While literature specifically detailing the GC analysis of this compound is scarce, the principles can be inferred from the well-established GC analysis of its constituent amino acids cuni.cz. Common derivatization procedures involve esterification of the carboxyl groups followed by acylation of the amino and hydroxyl groups.

The resulting derivatives can then be separated on a GC column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Although less direct than HPLC, GC can be a highly sensitive method for the indirect quantification of the dipeptide following a hydrolysis step to break it down into its constituent amino acids, which are then derivatized and analyzed.

Ultra-Fast Liquid Chromatography (UFLC) for Rapid Analysis

Ultra-Fast Liquid Chromatography (UFLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. It utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher pressures. This results in dramatically reduced analysis times, improved resolution, and enhanced sensitivity biosynth.com.

For dipeptide research, UFLC, particularly when coupled with tandem mass spectrometry (UFLC-MS/MS), is a powerful tool for high-throughput screening and quantification. A UPLC-MS/MS method was developed for the quantification of 36 different dipeptides, demonstrating high sensitivity with limits of detection in the attomole range on the column mdpi.com. To further enhance sensitivity and chromatographic separation, a derivatization step using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), commercially known as AccQ-Tag™, can be employed biosynth.commdpi.com. This reagent labels primary and secondary amines, making the dipeptides more amenable to detection mdpi.com. Such methods allow for the creation of detailed, organ-specific dipeptide profiles from biological samples mdpi.comnih.gov.

Table 2: Performance Advantages of UFLC/UHPLC in Dipeptide Analysis This table is interactive. You can sort and filter the data.

Feature Advantage Description Reference
Speed Rapid Analysis Run times are significantly shorter than conventional HPLC, enabling high-throughput screening. biosynth.com
Resolution Higher Efficiency Smaller particle size columns provide sharper and better-resolved peaks. biosynth.com
Sensitivity Lower Detection Limits Improved peak concentration leads to higher signal-to-noise ratios; LODs can be <100 amol. mdpi.com
Solvent Consumption Reduced Lower flow rates and shorter run times decrease the amount of solvent used per analysis.
Coupling MS Compatibility Excellent for coupling with mass spectrometry for highly selective and sensitive quantification. mdpi.comnih.gov

Electrophoretic Approaches for Dipeptide Profiling

Electrophoretic techniques separate molecules based on their migration in an electric field. Because dipeptides are charged molecules, these methods are exceptionally well-suited for their analysis. Electrophoresis offers a different separation mechanism than chromatography, often providing complementary information and resolving components that are difficult to separate by HPLC semanticscholar.org.

Capillary Electrophoresis (CE) for Resolution

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore fused-silica capillary. Its primary mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-mass ratio semanticscholar.org. CE offers several advantages, including extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption nih.gov.

CE is particularly effective at separating structurally similar dipeptides, including isomers, which can be a significant challenge for chromatographic methods alone acs.orgresearchgate.net. A novel analytical platform combining CE-MS/MS and LC-MS/MS was developed to quantify 335 dipeptides, achieving excellent separation of structural isomers with opposite binding orders acs.orgresearchgate.net. The separation in CE is governed by the background electrolyte (BGE) composition, pH, and the applied voltage. For instance, a method for separating L-tyrosine and related dipeptides used a phosphate buffer at pH 7.10 and an applied voltage of 18kV, achieving complete separation within 20 minutes nih.gov.

Table 3: Example of Capillary Electrophoresis Parameters for Tyrosine-Containing Compounds This table is interactive. You can sort and filter the data.

Parameter Condition Purpose Reference
Capillary Fused Silica Provides an inert surface for electrophoretic separation. semanticscholar.org
Background Electrolyte (BGE) 110 mM Phosphate Buffer (pH 7.10) Carries the current and maintains a stable pH for consistent migration. nih.gov
Additive 3 mM β-cyclodextrin Can be used to improve the separation of closely related compounds. nih.gov
Applied Voltage 18 kV Driving force for the electrophoretic separation. nih.gov
Detection Amperometric Detection An electrochemical detection method suitable for electroactive analytes. nih.gov
Analysis Time < 20 minutes Demonstrates the rapid nature of CE separations. nih.gov

Microchip Electrophoresis in Miniaturized Systems

Microchip Electrophoresis (MCE) is a miniaturized form of CE that integrates separation channels and electrodes onto a small chip, often made of glass, quartz, or polymers like polydimethylsiloxane (PDMS) nih.govmdpi.com. MCE offers significant advantages over conventional CE, including drastically reduced analysis times (often to seconds), lower sample and reagent consumption, and the potential for creating integrated "lab-on-a-chip" systems that can perform multiple processes like sample preparation, separation, and detection on a single device mdpi.comnih.gov.

The application of higher voltages in MCE can achieve faster and more efficient separations mdpi.com. This technology has been successfully applied to the analysis of peptides and proteins, demonstrating its potential for high-throughput peptidomics and proteomics nih.govresearchgate.net. The ability to perform fast and highly efficient separations makes MCE an attractive platform for profiling dipeptides like this compound in complex biological samples researchgate.net. The development of portable MCE systems further expands its utility for on-site analysis nih.gov.

Mass Spectrometry-Based Characterization and Detection of this compound

Mass spectrometry (MS) is a highly sensitive and specific technique for the characterization and detection of this compound. Techniques such as electrospray ionization (ESI) are frequently used to generate ions for analysis. In positive-ion mode, the dipeptide is typically observed as a protonated molecule, [M+H]⁺. High-resolution mass spectrometry allows for the precise determination of its molecular weight, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. The protonated molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), which breaks the peptide bond. This process yields characteristic fragment ions, primarily b- and y-type ions, that are diagnostic of the amino acid sequence. The fragmentation of this compound results in a b₁ ion corresponding to the N-terminal isoleucine residue and a y₁ ion corresponding to the C-terminal tyrosine residue. researchgate.net The precise masses of these fragments confirm the identity and sequence of the dipeptide.

Table 1: Key Mass Spectrometry Fragments for this compound
Ion Typem/z (monoisotopic)Description
[M+H]⁺295.16Protonated molecular ion of this compound
b₁114.09Fragment ion corresponding to the L-isoleucine residue
y₁182.08Fragment ion corresponding to the L-tyrosine residue researchgate.net

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for elucidating the structure of this compound and quantifying its concentration.

The ultraviolet-visible (UV-Vis) absorption properties of this compound are dominated by the phenolic side chain of the tyrosine residue. nih.gov This aromatic chromophore exhibits a characteristic absorption maximum (λmax) in the UV region, typically around 275 nm at neutral pH. iosrjournals.org The exact position and intensity of this peak can be influenced by pH, as the ionization of the phenolic hydroxyl group causes a red shift in the absorption maximum to approximately 295 nm. nih.gov This distinct absorbance allows for the quantification of the dipeptide in solution using the Beer-Lambert law, provided the molar absorptivity is known.

Table 2: UV Spectroscopic Properties of the Tyrosine Chromophore in this compound
ParameterValueConditions
λmax~275 nmNeutral pH iosrjournals.org
Molar Absorptivity (ε)~1400 M⁻¹cm⁻¹At 275 nm iosrjournals.org
λmax (phenolate form)~295 nmAlkaline pH nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed atomic-level structural information about this compound in solution.

¹H NMR: A one-dimensional proton (¹H) NMR spectrum reveals distinct signals for each unique proton in the molecule. The aromatic protons on the tyrosine side chain typically appear in the downfield region of the spectrum (around 6.8-7.2 ppm). The α-protons of both amino acid residues and the various aliphatic protons of the isoleucine side chain (β, γ, and δ protons) resonate in the upfield region.

¹³C NMR: The carbon (¹³C) NMR spectrum provides information on the carbon framework of the dipeptide, with separate signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY spectra show correlations between protons that are coupled to each other, which helps in assigning the protons within each amino acid residue. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Development of Enzymatic Assays for this compound Substrate or Inhibitor Activity

Enzymatic assays are essential for studying the biological interactions of this compound, specifically to determine if it can act as a substrate for peptidases or as an inhibitor of other enzymes.

Substrate Activity Assays: To test if this compound is a substrate for a particular peptidase, an assay can be designed to monitor its hydrolysis. The reaction involves the enzymatic cleavage of the peptide bond to release L-isoleucine and L-tyrosine. The rate of this reaction can be followed by measuring the decrease in the substrate concentration or the increase in product concentration over time. acs.org Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the dipeptide and its constituent amino acids.

Inhibitor Activity Assays: To determine if this compound can inhibit a specific enzyme, its effect on the enzyme's known catalytic activity is measured. In this type of assay, the enzyme is incubated with its regular substrate in both the presence and absence of this compound. A reduction in the rate of the normal enzymatic reaction in the presence of the dipeptide indicates inhibitory activity. rxlist.com By performing these experiments at various concentrations of this compound, the mechanism of inhibition (e.g., competitive, non-competitive) and its potency, often expressed as an inhibition constant (Ki), can be determined.

Structural and Conformational Characterization of L Isoleucyl L Tyrosine

X-ray Crystallography for Three-Dimensional Structure Determination

The "L" designation in L-Isoleucyl-L-tyrosine refers to the absolute stereochemistry at the alpha-carbon of each amino acid residue. In this dipeptide, both the isoleucine and tyrosine residues possess the L-configuration. X-ray crystallography can definitively confirm this by determining the spatial arrangement of the substituents around the chiral centers. This is crucial as the biological activity of peptides is highly dependent on their stereochemistry.

In the solid state, and at physiological pH, amino acids and peptides typically exist as zwitterions. This means that the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). X-ray diffraction studies would be expected to show bond lengths and electron density distributions consistent with this zwitterionic form for this compound. The protonation state of the phenolic hydroxyl group of the tyrosine residue can also be determined, which is important for understanding its hydrogen bonding capabilities.

Table 1: Expected Crystallographic Parameters for this compound (Hypothetical)
ParameterExpected Value/Characteristic
Crystal SystemLikely Orthorhombic or Monoclinic
Space GroupChiral space group (e.g., P212121)
Zwitterionic FormConfirmed by N-H and C-O bond lengths
Hydrogen BondingExtensive intermolecular network involving -NH3+, -COO-, peptide bond, and Tyr -OH

Computational Chemistry and Molecular Dynamics Simulations of this compound Conformations

Computational chemistry and molecular dynamics (MD) simulations are invaluable tools for exploring the conformational landscape of peptides in different environments. These methods can provide insights into the relative energies of different conformations, the flexibility of the molecule, and its interactions with solvent molecules.

For this compound, computational studies would likely focus on the rotational freedom around the single bonds of the peptide backbone (phi, ψ angles) and the side chains (chi angles). These calculations can generate a Ramachandran plot specific to this dipeptide, indicating the sterically allowed and energetically favorable backbone conformations. MD simulations can then be used to study the dynamic behavior of the dipeptide in solution, revealing how it transitions between different conformations over time and how it is influenced by interactions with water molecules. Studies on similar dipeptides, such as those containing alanine and isoleucine, have demonstrated the utility of these simulations in understanding self-assembly and conformational preferences.

Spectroscopic Probes for Solution-State Conformation (e.g., Circular Dichroism)

The far-UV CD spectrum is dominated by the peptide bond and provides information about the backbone conformation. While a dipeptide is too short to form stable secondary structures like alpha-helices or beta-sheets, the far-UV CD can still reveal the presence of specific turn-like structures or a predominantly random coil conformation. The near-UV CD spectrum arises from the aromatic side chain of the tyrosine residue. springernature.com The position and intensity of these bands are sensitive to the local environment of the tyrosine, including its interactions with the isoleucine side chain and the solvent. This makes near-UV CD a powerful tool for studying the tertiary structure and conformational changes in tyrosine-containing peptides. nih.gov

Table 2: Expected Spectroscopic Features for this compound
Spectroscopic TechniqueRegionExpected Observations
Circular Dichroism (CD)Far-UV (&lt;250 nm)Signals indicative of backbone conformation (e.g., random coil, turns)
Near-UV (250-300 nm)Signals from the tyrosine aromatic side chain, sensitive to local environment

Influence of Stereochemistry on Dipeptide Biological Interactions

The specific stereochemistry of this compound, with both amino acids in the L-configuration, is of paramount importance for its biological interactions. Most biological systems, such as enzymes and receptors, are chiral themselves and exhibit a high degree of stereospecificity. This means they can distinguish between different stereoisomers of a molecule, often with one isomer being biologically active while the other is inactive or has a different activity.

The precise three-dimensional arrangement of the amino and carboxyl groups, as well as the isoleucine and tyrosine side chains, creates a unique molecular shape that can be recognized by specific binding sites on biological macromolecules. Any change in stereochemistry, for example, to D-Isoleucyl-L-tyrosine or L-Isoleucyl-D-tyrosine, would alter this shape and likely disrupt or prevent these specific biological interactions. This principle is fundamental to the "lock and key" or "induced fit" models of enzyme-substrate and receptor-ligand binding.

Future Directions and Emerging Research Avenues for L Isoleucyl L Tyrosine

Design and Synthesis of L-Isoleucyl-L-tyrosine-based Chemical Probes for Protease Activity

The development of chemical probes to monitor enzyme activity is a cornerstone of chemical biology, providing powerful tools for diagnostics and drug discovery. nih.govrsc.org Peptidyl activity-based probes (ABPs) are particularly valuable for studying proteases, as they can be designed to mimic natural substrates and covalently label the active enzyme. frontiersin.org

The this compound sequence offers a specific recognition motif for certain proteases. The design of ABPs based on this dipeptide would involve three key components:

Recognition Sequence: The this compound dipeptide itself, which would guide the probe to a specific class of proteases that recognize this sequence. The specificity of proteases can be highly dependent on the amino acid residues at and around the cleavage site. nih.govresearchgate.netnih.gov For instance, some proteases show a preference for hydrophobic residues like isoleucine at the P2 position and aromatic residues like tyrosine at the P1 position (using the Schechter and Berger nomenclature).

Reactive Group (Warhead): A chemical moiety that forms a covalent bond with a catalytic residue in the protease's active site. nih.gov Examples include fluorophosphonates, vinyl sulfones, or acyloxymethyl ketones. The choice of warhead depends on the class of protease being targeted (e.g., serine or cysteine proteases).

Reporter Tag: A group that allows for detection and visualization of the labeled protease. This can be a fluorophore for imaging applications, a biotin (B1667282) tag for affinity purification and mass spectrometry analysis, or a radioisotope. frontiersin.org

The synthesis of such probes can be achieved through solid-phase peptide synthesis (SPPS), which allows for the modular and efficient assembly of the peptide sequence, followed by the solution-phase conjugation of the warhead and reporter tag. acs.org Future research will likely focus on creating libraries of this compound-based probes with different warheads and reporter tags to profile the activity of specific proteases in complex biological samples, such as cell lysates or even in living organisms. frontiersin.orgmdpi.com This could lead to the identification of new diagnostic biomarkers or therapeutic targets for diseases characterized by aberrant protease activity.

Table 1: Components of a Hypothetical this compound-based Activity-Based Probe (ABP)

ComponentFunctionExamples
Recognition Element Binds to the protease active siteThis compound
Reactive Group (Warhead) Forms a covalent bond with the active site residueFluorophosphonate, Acyloxymethyl ketone
Reporter Tag Enables detection and quantificationFluorophore (e.g., Rhodamine), Biotin

Exploration of this compound as a Substrate in Novel Biocatalytic Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional synthetic chemistry. nih.gov Peptides and amino acids are valuable building blocks in this field. acs.org The dipeptide this compound presents several reactive sites that can be targeted by enzymes for the synthesis of novel compounds.

Future research could explore several avenues:

Enzymatic Cleavage and Ligation: Peptidases could be used to specifically hydrolyze the peptide bond between isoleucine and tyrosine. Conversely, under modified conditions (e.g., in organic solvents or using engineered enzymes), the reverse reaction—the synthesis of this compound from its constituent amino acids or their derivatives—could be achieved. asm.org This could be a more environmentally friendly method for producing this dipeptide compared to traditional chemical synthesis.

Modification of the Tyrosine Residue: The phenolic hydroxyl group of the tyrosine residue is a prime target for enzymatic modification. Enzymes such as tyrosinases could be used to introduce a second hydroxyl group, converting the tyrosine moiety to L-DOPA (3,4-dihydroxyphenylalanine), a precursor for important neurotransmitters. britannica.com This would yield L-Isoleucyl-L-DOPA, a novel peptide with potential biological activities.

Derivatization of Amino and Carboxyl Groups: The N-terminal amino group of isoleucine and the C-terminal carboxyl group of tyrosine can be modified by various enzymes. For example, acylases could be used to add or remove acyl groups, while other enzymes could catalyze esterification or amidation reactions, leading to a diverse range of dipeptide derivatives with potentially new functions. academie-sciences.fr

The exploration of this compound in biocatalytic reactions could lead to the development of efficient and sustainable methods for producing valuable chemicals, including pharmaceuticals and fine chemicals. nih.gov

Integration of Peptidomics and Metabolomics in Understanding this compound Dynamics

Peptidomics and metabolomics are powerful "omics" technologies that provide a snapshot of the peptides and small molecules present in a biological system. researchgate.netcreative-proteomics.com Integrating these approaches can offer a comprehensive view of cellular processes and biochemical pathways. mdpi.comnih.govoup.com this compound exists at the interface of these two fields, being a small peptide that is part of the larger metabolome.

Future research integrating peptidomics and metabolomics could focus on:

Tracing the Lifecycle of this compound: By analyzing biological samples (e.g., blood, urine, tissue) using high-resolution mass spectrometry, researchers can identify and quantify this compound. nih.gov This can help to understand its origin (e.g., from the breakdown of specific proteins), its distribution in the body, and its degradation into L-isoleucine and L-tyrosine.

Biomarker Discovery: The levels of this compound may change in response to different physiological states or diseases. Integrated omics studies could compare the peptidomic and metabolomic profiles of healthy individuals with those of patients with specific diseases (e.g., metabolic disorders, cancer). nih.gov A significant change in the concentration of this dipeptide could establish it as a potential biomarker for diagnosis or prognosis.

Understanding Metabolic Pathways: Changes in the concentration of this compound would likely be correlated with changes in related metabolites, such as its constituent amino acids or downstream products of tyrosine metabolism. britannica.commdpi.com By analyzing these correlations, researchers can gain a deeper understanding of the metabolic pathways in which this dipeptide is involved. Stable isotope labeling techniques could be employed to trace the metabolic fate of this compound with high precision. nih.gov

The integration of these high-throughput technologies will be crucial for elucidating the biological role and significance of this compound in health and disease.

Theoretical Modeling and Predictive Studies of Dipeptide Interactions in Complex Biological Systems

Computational modeling has become an indispensable tool in modern biology and chemistry, allowing researchers to simulate and predict molecular interactions at an atomic level. nih.govresearchgate.net Theoretical studies of this compound can provide valuable insights into its potential biological functions and guide future experimental work.

Emerging research in this area will likely involve:

Molecular Docking: This computational technique can be used to predict how this compound might bind to the active site of enzymes or the binding pockets of receptors. springernature.comresearchgate.net For example, docking studies could identify potential protein targets for this dipeptide, suggesting possible biological roles. The hydrophobic isoleucine side chain and the aromatic tyrosine ring would be key features driving these interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with proteins and other molecules over time. nih.gov These simulations can reveal the stability of binding, the conformational changes that occur upon binding, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that mediate the interaction. researchgate.net

Quantum Mechanical (QM) Calculations: QM methods can be used to study the electronic properties of this compound in detail. researchgate.net This can help to understand its reactivity, spectroscopic properties, and the nature of its non-covalent interactions with other molecules. nih.gov Ab initio studies can provide highly accurate information on the molecule's geometry and energetic properties. researchgate.net

These predictive studies can help to formulate hypotheses about the function of this compound, which can then be tested experimentally. This synergy between computational and experimental approaches will be key to unlocking the full potential of this dipeptide in various biological contexts. nih.gov

Table 2: Computational Methods for Studying this compound Interactions

MethodApplicationPredicted Information
Molecular Docking Predicting binding to proteinsBinding pose, binding affinity score
Molecular Dynamics (MD) Simulating dynamic behaviorBinding stability, conformational changes
Quantum Mechanics (QM) Calculating electronic propertiesReactivity, bond energies, charge distribution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.